molecular formula C38H60O22 B12055400 (((2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl)bis(oxy))bis(carbonyl))bis(2-methylpropane-2,1,3-triyl) tetrakis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)

(((2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl)bis(oxy))bis(carbonyl))bis(2-methylpropane-2,1,3-triyl) tetrakis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)

Cat. No.: B12055400
M. Wt: 868.9 g/mol
InChI Key: IBDJAKQCSBCQRU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, involves multiple steps of esterification reactions. The process typically starts with the core molecule, which undergoes successive esterification with bis-MPA to build the dendritic structure. The focal point acetylene group is introduced in the final step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various functionalized dendrons, which can be further modified for specific applications .

Scientific Research Applications

Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, involves its ability to form stable complexes with various molecules. The acetylene group serves as a reactive site for further functionalization, while the hydroxyl groups enhance solubility and biocompatibility. Molecular targets include cellular membranes and specific receptors, facilitating targeted delivery and controlled release of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, stands out due to its specific combination of acetylene and hydroxyl groups, providing unique reactivity and functionality. Its generation 3 structure offers a balance between molecular size and functional group density, making it highly versatile for various applications .

Properties

Molecular Formula

C38H60O22

Molecular Weight

868.9 g/mol

IUPAC Name

[3-[2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxo-3-prop-2-ynoxypropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

InChI

InChI=1S/C38H60O22/c1-9-10-54-29(51)36(6,19-59-30(52)37(7,21-55-25(47)32(2,11-39)12-40)22-56-26(48)33(3,13-41)14-42)20-60-31(53)38(8,23-57-27(49)34(4,15-43)16-44)24-58-28(50)35(5,17-45)18-46/h1,39-46H,10-24H2,2-8H3

InChI Key

IBDJAKQCSBCQRU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCC#C

Origin of Product

United States

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